molecular formula C19H21ClN2O B4892112 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine

1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine

Cat. No. B4892112
M. Wt: 328.8 g/mol
InChI Key: LFVCOAPXGLFNAX-UHFFFAOYSA-N
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Description

1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine, also known as CBPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. In

Scientific Research Applications

1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine has shown potential as a tool for studying the central nervous system and its interactions with various neurotransmitters. It has been used in studies investigating the effects of dopamine, serotonin, and norepinephrine on neuronal activity. Additionally, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine has been studied as a potential treatment for psychiatric disorders such as depression and anxiety.

Mechanism of Action

1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine acts as a selective and potent inhibitor of the reuptake of dopamine, serotonin, and norepinephrine. This results in an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to enhanced neurotransmission and modulation of neuronal activity.
Biochemical and physiological effects:
1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine has been shown to have a variety of effects on the central nervous system, including increased locomotor activity, improved cognitive function, and reduced anxiety and depression-like behaviors. Additionally, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine has been shown to have analgesic properties and may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One major advantage of 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine is its high potency and selectivity, which allows for precise modulation of neurotransmitter activity. However, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine is also highly lipophilic, which can make it difficult to work with in certain experimental settings. Additionally, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine has been shown to have a short half-life in vivo, which may limit its usefulness in certain applications.

Future Directions

There are several potential future directions for research involving 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine. One area of interest is the development of more potent and selective 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine analogs, which could be used to further elucidate the role of specific neurotransmitters in neuronal activity. Additionally, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine may have potential applications in the treatment of neurological and psychiatric disorders, and further research in this area is warranted. Finally, 1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine may be useful as a tool for studying the effects of drugs of abuse on the central nervous system, and may help to shed light on the mechanisms underlying addiction and substance abuse.

Synthesis Methods

1-(3-chlorobenzoyl)-4-(2-phenylethyl)piperazine can be synthesized through a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with 2-phenylethylamine, followed by cyclization with piperazine. The purity of the final product can be improved through various purification techniques such as recrystallization or column chromatography.

properties

IUPAC Name

(3-chlorophenyl)-[4-(2-phenylethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O/c20-18-8-4-7-17(15-18)19(23)22-13-11-21(12-14-22)10-9-16-5-2-1-3-6-16/h1-8,15H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVCOAPXGLFNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Chlorophenyl)[4-(2-phenylethyl)piperazin-1-yl]methanone

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